molecular formula C15H18N4O3S B2784583 5-[(2,6-dimethylmorpholin-4-yl)(furan-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 1005103-86-5

5-[(2,6-dimethylmorpholin-4-yl)(furan-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2784583
CAS No.: 1005103-86-5
M. Wt: 334.39
InChI Key: LZBPNVJQMWNJMB-UHFFFAOYSA-N
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Description

5-[(2,6-dimethylmorpholin-4-yl)(furan-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a furan ring, and a thiazolo-triazole system

Scientific Research Applications

5-[(2,6-dimethylmorpholin-4-yl)(furan-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-dimethylmorpholin-4-yl)(furan-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine are reacted under reflux conditions to form the aminoalkylated intermediate . This intermediate is then further reacted with furan-2-carbaldehyde and thiazolo-triazole derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis. The scalability of the process is also considered to ensure that the compound can be produced in large quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-dimethylmorpholin-4-yl)(furan-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-[(2,6-dimethylmorpholin-4-yl)(furan-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,6-dimethylmorpholin-4-yl)(furan-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-9-6-18(7-10(2)22-9)12(11-4-3-5-21-11)13-14(20)19-15(23-13)16-8-17-19/h3-5,8-10,12,20H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBPNVJQMWNJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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